tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a benzo[5,6]cyclohepta[1,2-b]pyridine core with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, halogenation, and the introduction of the piperidine and tert-butyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds within the structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for the study of its interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound may exhibit pharmacological activity, making it a candidate for drug development and testing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzo[5,6]cyclohepta[1,2-b]pyridine derivatives and piperidine-containing molecules. Examples include:
- 4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine
- tert-Butyl 4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H27Br2ClN2O2 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl 4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27Br2ClN2O2/c1-24(2,3)31-23(30)29-8-6-14(7-9-29)21-20-15(11-18(27)12-19(20)26)4-5-16-10-17(25)13-28-22(16)21/h10-14,21H,4-9H2,1-3H3/t21-/m1/s1 |
InChI Key |
ISWOFZAIQMWZGU-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl |
Origin of Product |
United States |
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